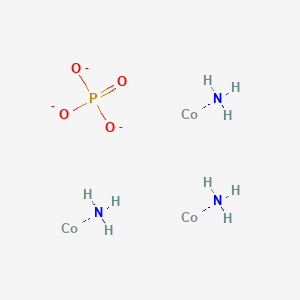
Cobaltammoniumphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltammoniumphosphate is a coordination compound that features cobalt, ammonium, and phosphate ions. This compound is known for its unique structural properties and potential applications in various fields, including catalysis and materials science. The presence of cobalt imparts distinctive electrochemical and magnetic properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobaltammoniumphosphate can be synthesized through several methods, including solid-state reactions and hydrothermal synthesis.
Solid-State Reaction Method: This involves mixing and grinding solid reagents such as cobalt nitrate, ammonium phosphate, and a suitable phosphate source.
Hydrothermal Synthesis: This method involves dissolving cobalt salts and ammonium phosphate in water, followed by heating the solution in a sealed autoclave at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound typically employs the hydrothermal method due to its ability to produce high-quality crystals with controlled size and shape. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product characteristics.
Chemical Reactions Analysis
Cobaltammoniumphosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state cobalt compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state cobalt compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Sodium chloride, potassium chloride.
Major Products Formed:
Oxidation Products: Higher oxidation state cobalt compounds.
Reduction Products: Lower oxidation state cobalt compounds.
Substitution Products: Cobalt phosphate salts with different cations.
Scientific Research Applications
Cobaltammoniumphosphate has a wide range of applications in scientific research:
Mechanism of Action
Cobaltammoniumphosphate can be compared with other similar compounds, such as cobalt phosphate and ammonium cobalt phosphate:
Cobalt Phosphate: Unlike this compound, cobalt phosphate does not contain ammonium ions.
Ammonium Cobalt Phosphate: This compound has a similar composition but different structural properties, leading to variations in its electrochemical and catalytic behavior.
Uniqueness: this compound’s unique combination of cobalt, ammonium, and phosphate ions imparts distinctive properties, such as enhanced catalytic activity and stability, making it a valuable compound for various applications.
Comparison with Similar Compounds
- Cobalt phosphate
- Ammonium cobalt phosphate
- Cobalt ammonium sulfate
By understanding the synthesis, reactions, applications, and mechanisms of cobaltammoniumphosphate, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
Co3H9N3O4P-3 |
|---|---|
Molecular Weight |
322.86 g/mol |
IUPAC Name |
azane;cobalt;phosphate |
InChI |
InChI=1S/3Co.3H3N.H3O4P/c;;;;;;1-5(2,3)4/h;;;3*1H3;(H3,1,2,3,4)/p-3 |
InChI Key |
CQXOQNNOVFNYJN-UHFFFAOYSA-K |
Canonical SMILES |
N.N.N.[O-]P(=O)([O-])[O-].[Co].[Co].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















